

An In-depth Technical Guide to (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Fluorocyclohexyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthetic route for **(1-Fluorocyclohexyl)methanol**. The information is intended for use in research, chemical synthesis, and as a reference for drug development professionals interested in fluorinated aliphatic scaffolds.

Molecular Structure and Properties

(1-Fluorocyclohexyl)methanol is a fluorinated derivative of cyclohexanemethanol. The introduction of a fluorine atom at the tertiary carbon bearing the hydroxymethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for medicinal chemistry.

The key identification and physicochemical properties are summarized in the table below. Note that most physical properties are computationally derived due to a lack of experimentally determined data in published literature.

Property	Data	Reference
IUPAC Name	(1-Fluorocyclohexyl)methanol	[1]
Synonyms	1-Fluoro-1-(hydroxymethyl)cyclohexane, (1-Fluorocyclohex-1-yl)methanol	[2]
CAS Number	117169-30-9	[1][2]
Molecular Formula	C ₇ H ₁₃ FO	[1][2]
Molecular Weight	132.18 g/mol	[1][2]
Canonical SMILES	C1CCC(CC1)(CO)F	[1]
InChIKey	CLRVUZYFZVVBC-UHFFFAOYSA-N	[1]
Appearance	Liquid	[3]
XLogP3-AA (Computed)	1.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	20.2 Å ²	[1]
Boiling Point	No data available	
Density	No data available	

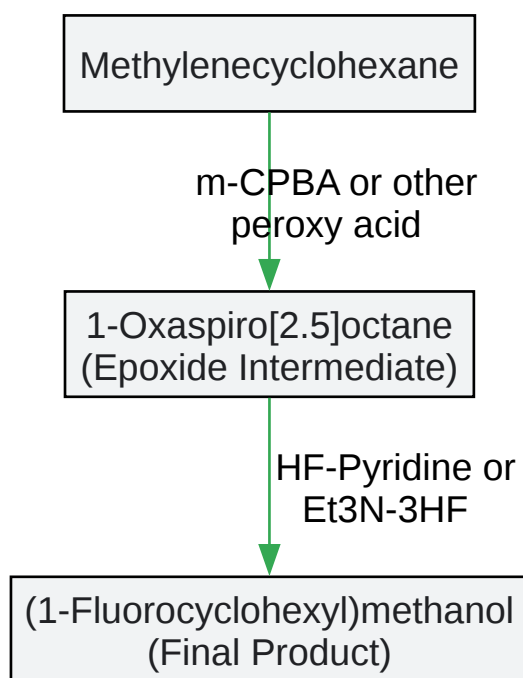
Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **(1-Fluorocyclohexyl)methanol** is not readily available in the literature. However, a plausible and chemically sound synthetic route can be proposed based on established methods for preparing fluorohydrins from alkenes. The general

strategy involves the epoxidation of a suitable alkene precursor followed by the regioselective ring-opening of the resulting epoxide with a fluoride source.

Proposed Synthetic Pathway:

The logical precursor is methylenecyclohexane. This two-step pathway is illustrated below.



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Caption: Proposed two-step synthesis of **(1-Fluorocyclohexyl)methanol**.

Representative Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative example for the synthesis of fluorohydrins and should be adapted and optimized for the specific synthesis of **(1-Fluorocyclohexyl)methanol**.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Epoxidation)

- **Reaction Setup:** To a solution of methylenecyclohexane (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (approx. 2.0 eq). Cool the stirred suspension to 0 °C in an ice bath.

- Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-oxaspiro[2.5]octane may be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of **(1-Fluorocyclohexyl)methanol** (Fluorinative Ring-Opening)

- Reaction Setup: In a fume hood, using a plastic or Teflon reaction vessel, dissolve the crude 1-oxaspiro[2.5]octane (1.0 eq) from the previous step in an anhydrous solvent like DCM or tetrahydrofuran (THF). Cool the solution to 0 °C.
- Fluorination: Cautiously add a fluoride source, such as triethylamine trihydrofluoride ($\text{Et}_3\text{N} \cdot 3\text{HF}$, approx. 1.5 eq) or Olah's reagent (pyridine-HF complex), dropwise to the stirred solution. Caution: Hydrogen fluoride (HF) complexes are highly corrosive and toxic. Handle with appropriate personal protective equipment and engineering controls.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC or GC-MS.
- Workup: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
- Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, **(1-Fluorocyclohexyl)methanol**, should be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

No experimental spectra for **(1-Fluorocyclohexyl)methanol** are publicly available. However, the expected NMR and IR characteristics can be predicted based on its structure and by comparison to its non-fluorinated analog, cyclohexanemethanol.

- ^1H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.0-2.0 ppm. The methylene protons ($-\text{CH}_2\text{OH}$) would likely appear as a doublet around 3.5-3.8 ppm, with coupling to the fluorine atom ($J_{\text{H-F}}$ coupling). The hydroxyl proton ($-\text{OH}$) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ^{13}C NMR: The carbon atoms of the cyclohexane ring would appear in the 20-40 ppm region. The carbon bearing the fluorine atom (C1) would be significantly downfield and show a large one-bond C-F coupling constant ($^1J_{\text{C-F}}$) of approximately 170-200 Hz. The methylene carbon ($-\text{CH}_2\text{OH}$) would appear around 60-70 ppm and would exhibit a two-bond C-F coupling ($^2J_{\text{C-F}}$).
- IR Spectroscopy: The spectrum would be dominated by a strong, broad O-H stretching band around $3300\text{-}3500\text{ cm}^{-1}$. C-H stretching vibrations would be observed just below 3000 cm^{-1} . A characteristic C-F stretching band, expected to be strong, would likely appear in the $1000\text{-}1100\text{ cm}^{-1}$ region.

Applications and Biological Activity

Currently, there is no published information regarding the biological activity of **(1-Fluorocyclohexyl)methanol** or its direct application in drug development. Its structure suggests it is primarily a synthetic building block. The introduction of a fluorine atom can block metabolic oxidation at the tertiary carbon, making it a potentially valuable fragment for designing more stable analogs of bioactive molecules containing a cyclohexanemethanol core. Researchers may utilize this compound to explore structure-activity relationships where metabolic stability and lipophilicity are key parameters.

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References

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